

Technical Guide: Molecular Architecture and Informatics of 2,3,4-Trimethyldecane

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Compound of Interest

Compound Name: 2,3,4-Trimethyldecane

CAS No.: 62238-15-7

Cat. No.: B13794527

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Executive Summary

This technical guide provides a comprehensive structural and cheminformatic analysis of **2,3,4-trimethyldecane** (

), a branched alkane isomer. While often viewed as a standard hydrocarbon in fuel chemistry, its specific branching pattern serves as a critical model in drug development for understanding hydrophobic collapse, lipophilic volume filling, and stereochemical complexity in ligand-receptor binding.

This document details the derivation of its SMILES notation, analyzes its stereochemical properties, and outlines a self-validating computational protocol for its generation and property prediction.

Molecular Architecture & Nomenclature[1]

Structural Derivation (IUPAC)

The nomenclature **2,3,4-trimethyldecane** follows IUPAC systematic rules for acyclic alkanes:

- Parent Chain: The longest continuous carbon chain consists of 10 carbons (decane).
- Numbering: The chain is numbered starting from the end that gives the substituents the lowest possible locants.
 - Left-to-Right: Methyls at 2, 3, 4. (Set: 2,3,4)
 - Right-to-Left: Methyls at 7, 8, 9. (Set: 7,8,9)
 - Decision: The set (2,3,4) is lower; therefore, numbering starts at the highly substituted end.
- Substituents: Three methyl groups () are attached at carbons 2, 3, and 4.

Stereochemical Analysis

Unlike linear alkanes, **2,3,4-trimethyldecane** possesses stereogenic centers, making it a chiral molecule. This is a critical consideration for drug development professionals modeling protein-ligand interactions where spatial occupancy is distinct between enantiomers.

- C2 Position: Achiral. It is bonded to two identical methyl groups (the terminal and the substituent methyl).
- C3 Position: Chiral. Bonded to four distinct groups:
 - (Isopropyl group from C2)
 - (The rest of the chain)
- C4 Position: Chiral. Bonded to four distinct groups:
 - (The C3-C2 moiety)
 - (Hexyl chain)

Implication: With two chiral centers (

), there are

stereoisomers (two pairs of enantiomers).

SMILES Notation & Informatics

The Simplified Molecular Input Line Entry System (SMILES) is the industry standard for ASCII string representation of chemical structures.^[9]

Canonical SMILES Derivation

To generate the SMILES string for **2,3,4-trimethyldecane**, we traverse the molecular graph.

Step-by-Step Construction:

- Backbone Identification: A 10-carbon chain: CCCCCCCCC
- Branching Syntax: Branches are enclosed in parentheses () immediately following the atom to which they are attached.
- Application:
 - Atom 2 has a methyl: CC(C)...^[4]^[10]
 - Atom 3 has a methyl: ...C(C)...
 - Atom 4 has a methyl: ...C(C)...
 - Remaining Chain (C5-C10): CCCCCC

Composite String: CC(C)C(C)C(C)CCCCCC

Note: Depending on the canonicalization algorithm (e.g., Morgan algorithm used in RDKit or OpenEye), the string may be read from the long chain end first to prioritize unique indexing:

Canonical Output: CCCCCC(C)C(C)C(C)C

Isomeric SMILES

To specify a specific stereoisomer (e.g., 3R, 4S), the @ (counter-clockwise) or @@ (clockwise) syntax is required.

- Example (Generic Isomeric):CCCCCCCC(C)C
- Note: Without specific stereochemical isolation data, the canonical non-isomeric SMILES is used for general database storage.

Physicochemical Profile

The following data represents computed properties essential for evaluating the molecule's role as a lipophilic moiety in drug design (e.g., as a linker or hydrophobic core).

Property	Value	Unit	Method/Source
Molecular Formula		-	Stoichiometry
Molecular Weight	184.36	g/mol	PubChem [1]
XLogP3	~6.4	-	Atom-Additive Model [1]
H-Bond Donors	0	count	Cactvs
H-Bond Acceptors	0	count	Cactvs
Rotatable Bonds	8	count	RDKit Logic
Topological Polar Surface Area	0.0		Polar contribution
Complexity	105	-	Cactvs

Scientific Insight: The high LogP (6.4) indicates extreme lipophilicity. In a biological context, this substructure would aggressively partition into lipid bilayers. If used in a drug molecule, it would require significant polar solubilizing groups to maintain bioavailability.

Experimental & Computational Protocol

Protocol: In Silico Generation and Validation

Objective: Generate a valid 3D conformer and SMILES string for **2,3,4-trimethyldecane** using open-source cheminformatics tools.

Prerequisites:

- Python 3.8+
- RDKit (Cheminformatics Library)

Methodology:

- Instantiation: Define the molecule using the raw SMILES string derived in Section 2.1.
- Sanitization: The software validates valency (Carbon = 4 bonds) to ensure chemical reality.
- Hydro-filling: Explicit hydrogens are added to complete the valence shell.
- Embedding: Distance Geometry is used to generate an initial 3D coordinate set.
- Optimization: The structure is energy-minimized using the MMFF94 (Merck Molecular Force Field) to resolve steric clashes between the adjacent methyl groups at C2, C3, and C4.

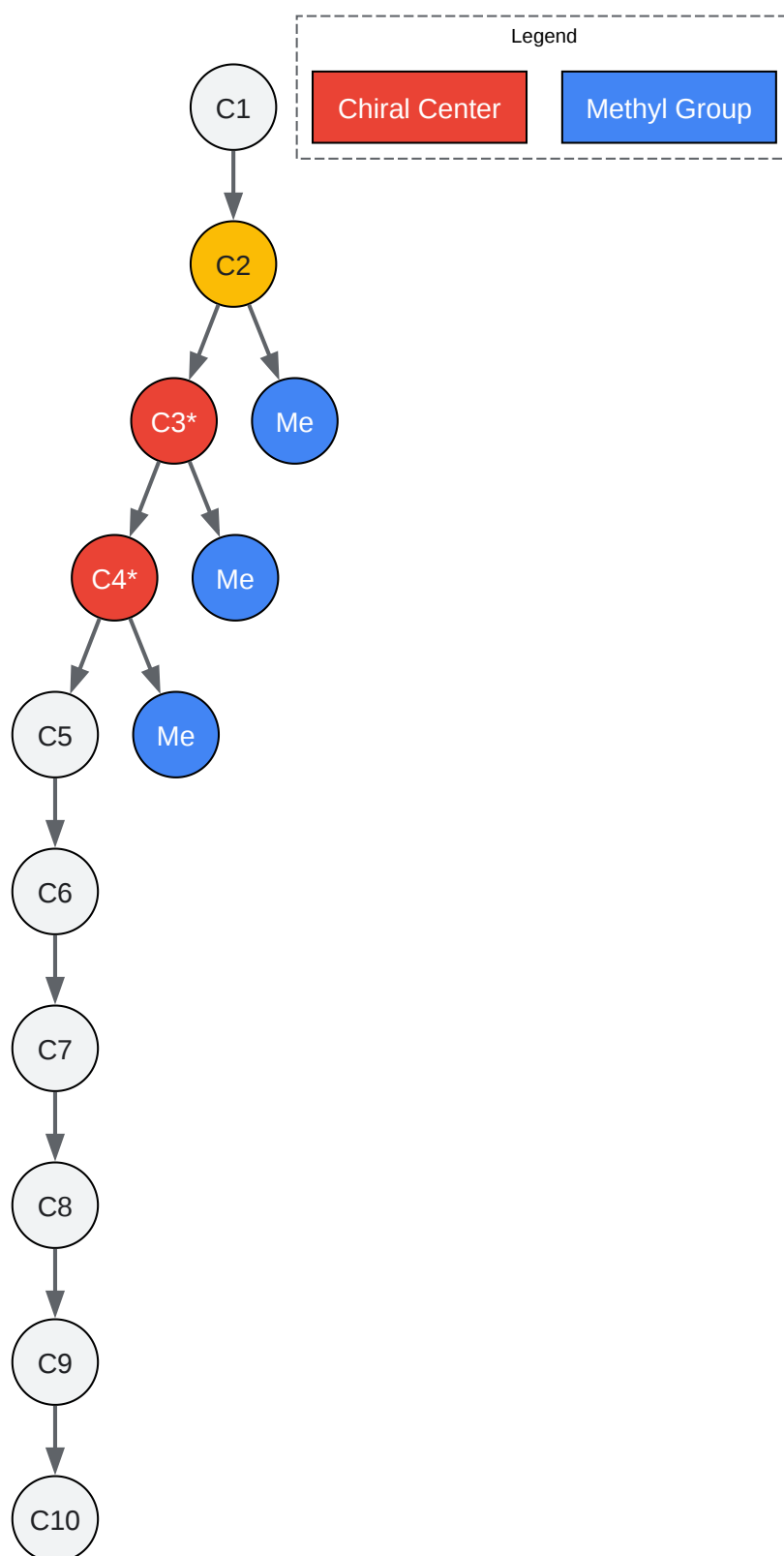
Visualization of Workflow

The following diagram illustrates the logic flow from nomenclature to validated structural object.

Figure 1: Cheminformatics workflow for deriving and validating the canonical SMILES string.

Structural Connectivity Diagram

To visualize the specific branching that creates the steric bulk and chirality, refer to the connectivity tree below.



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Figure 2: Connectivity graph highlighting the chiral centers (C3, C4) and methyl branches.

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